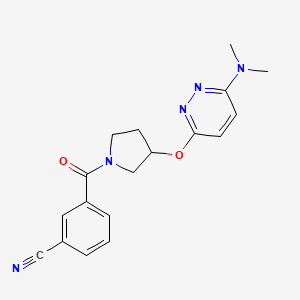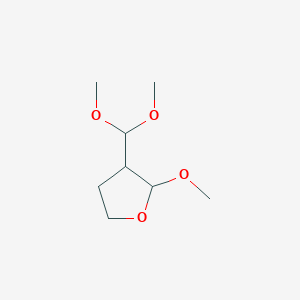
4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioactivity and Therapeutic Potential
4-Methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, as a benzothiazole derivative, exhibits a broad range of biological activities. This versatility is primarily due to the unique methine center present in the thiazole ring, making benzothiazole a vital heterocyclic compound in medicinal chemistry. Benzothiazole and its derivatives, including the specific compound , show pharmacological activities such as antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer effects. This diversity in biological activity makes it an essential component in the development of new therapeutic agents (Bhat & Belagali, 2020).
DNA Binding and Fluorescent Staining
Some benzothiazole derivatives, like Hoechst 33258 and its analogs, are known for their strong binding affinity to the minor groove of double-stranded B-DNA, with a specificity for AT-rich sequences. They are utilized in cell biology for fluorescent DNA staining, chromosomal analysis, and flow cytometry, aiding significantly in plant cell biology research and other biological investigations (Issar & Kakkar, 2013).
Structural Activity Relationship in Drug Design
The benzothiazole nucleus serves as a robust starting point for rational drug design, owing to its structural simplicity and ease of synthesis. This compound's capacity to act as a ligand to various biomolecules has attracted significant attention from medicinal chemists. The structural activity relationship (SAR) of benzothiazole derivatives is extensively studied, offering valuable insights for the design of new therapeutic agents, especially in oncology (Kamal et al., 2015).
Application in Anticancer Research
Benzothiazole derivatives, including this compound, have been identified as potential chemotherapeutics, particularly as antitumor agents. Their anticancer activity has been recognized, and these compounds are under continuous development for cancer treatment. The structure of benzothiazole allows for various modifications, leading to a broad spectrum of biological properties. This adaptability makes it an attractive candidate for anticancer drug development (Ahmed et al., 2012).
Properties
IUPAC Name |
4-methoxy-7-methyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14-8-9-16(23-2)17-18(14)24-19(20-17)22-12-10-21(11-13-22)15-6-4-3-5-7-15/h3-9H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVLSAJZGXMSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)

![4-{[1-(4-Methoxybenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2423863.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2423868.png)

![2-Chloro-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2423870.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2423876.png)
![Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethylidene]amine](/img/structure/B2423877.png)

